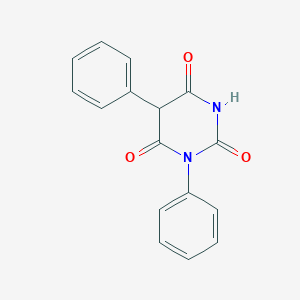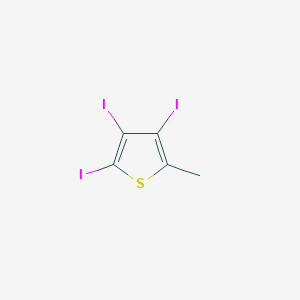
2,3,4-Triiodo-5-methylthiophene
Overview
Description
Alisol-A is a protostane triterpenoid compound primarily isolated from the dried rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-atherosclerotic, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alisol-A involves multiple steps, starting from the extraction of Alisma orientale rhizomes. The primary method includes:
Extraction: The dried rhizomes are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: Alisol-A is isolated from the purified extract through further chromatographic separation
Industrial Production Methods: Industrial production of Alisol-A follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Alisol-A undergoes various chemical reactions, including:
Oxidation: Alisol-A can be oxidized to form its epoxide derivatives.
Reduction: Reduction reactions can convert Alisol-A into its reduced forms.
Substitution: Alisol-A can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and acetyl chloride.
Major Products: The major products formed from these reactions include Alisol-A epoxide, reduced Alisol-A, and acetylated derivatives .
Scientific Research Applications
Mechanism of Action
Alisol-A exerts its effects through multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) Pathway: Alisol-A activates this pathway, leading to the inhibition of inflammatory cytokine production and regulation of lipid metabolism.
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: Alisol-A inhibits this pathway, reducing inflammation and promoting anti-atherosclerotic effects.
Peroxisome proliferator-activated receptors (PPARα and PPARδ): Alisol-A increases the expression of these receptors, contributing to its lipid-lowering effects.
Comparison with Similar Compounds
Alisol-A is compared with other protostane triterpenoids such as Alisol-B and their acetate derivatives:
Alisol-B: Similar to Alisol-A, Alisol-B exhibits anti-inflammatory and anti-proliferative properties.
Alisol-A 24-acetate: This derivative of Alisol-A has been studied for its enhanced pharmacological activities, particularly in cancer research.
Alisol-B 23-acetate: Another derivative with significant anti-cancer properties, but Alisol-A remains unique in its multi-targeted approach.
Properties
IUPAC Name |
2,3,4-triiodo-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBCKNJUFIORRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549904 | |
| Record name | 2,3,4-Triiodo-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16494-47-6 | |
| Record name | 2,3,4-Triiodo-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



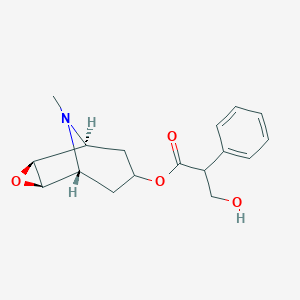
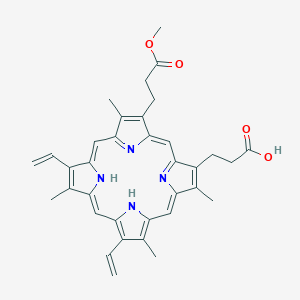

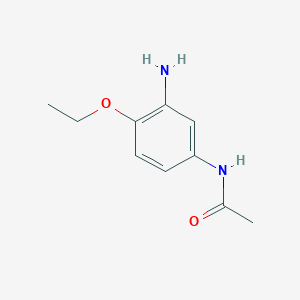
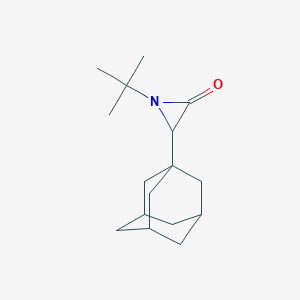
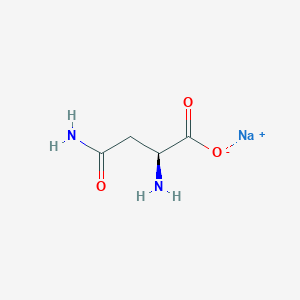
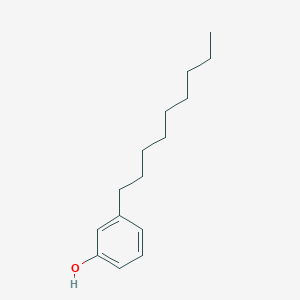
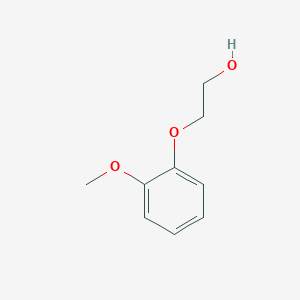
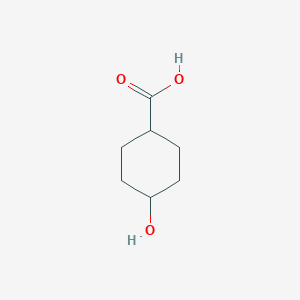

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)

